molecular formula C15H10F4N6O B2475067 1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 942000-91-1

1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2475067
CAS RN: 942000-91-1
M. Wt: 366.28
InChI Key: KSYOMNQHSYPMDY-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Difluorotetrazole Urea (DFTU) and is a member of the urea family of compounds.

Scientific Research Applications

Hydrogel Formation and Morphology Tuning

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2. The gels' physical properties, including morphology and rheology, can be modulated by the anion type. This demonstrates the potential for tuning hydrogel properties for specific applications in fields like material science and drug delivery systems (Lloyd & Steed, 2011).

Anion Receptor Enantioselectivity

Non-racemic atropisomeric (thio)ureas exhibit enantioselective anion receptor activity for N-protected amino acid tetrabutylammonium salts. This property is crucial for understanding molecular interactions in chiral environments, which has implications for asymmetric synthesis and chiral separation technologies (Roussel et al., 2006).

Frustrated Lewis Pair Reactivity

Research on Lewis acid-base pairs involving N-heterocyclic carbenes and tris(pentafluorophenyl)borane reveals their potential as frustrated Lewis pairs (FLP). These pairs can activate dihydrogen (H2) and tetrahydrofuran (THF), suggesting applications in catalysis and hydrogen storage technologies (Kronig et al., 2011).

Urea-Based Insecticides and Chitin Synthesis Inhibition

Urea derivatives, such as 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)-urea and its analogs, have been identified as novel insecticides that interfere with cuticle deposition by inhibiting chitin synthesis. This mode of action is unique among insecticides and could lead to the development of new pest control strategies (Deul, Jong, & Kortenbach, 1978); (Mulder & Gijswijt, 1973).

Structural Insights

The crystal structure of related urea derivatives provides insights into their molecular interactions, including hydrogen bonding and π-π stacking. These structural details are crucial for designing molecules with specific properties for applications in materials science, pharmaceuticals, and agrochemicals (Jeon et al., 2014).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N6O/c16-9-5-4-8(6-12(9)19)25-13(22-23-24-25)7-20-15(26)21-14-10(17)2-1-3-11(14)18/h1-6H,7H2,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYOMNQHSYPMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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